tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate: is a synthetic organic compound with the molecular formula C13H17BrClNO3. It is a derivative of benzo[d]thiazole, a heterocyclic compound known for its diverse biological activities.
Preparation Methods
The synthesis of tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-4-chlorobenzo[d]thiazole.
Reaction with tert-Butyl Carbamate: The intermediate is then reacted with tert-butyl carbamate in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity.
Chemical Reactions Analysis
tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions: Typical reagents include bases like potassium carbonate and solvents such as DMF. Reaction conditions often involve heating to facilitate the reaction.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, and signal transduction, although detailed studies are required to elucidate these mechanisms fully.
Comparison with Similar Compounds
tert-Butyl (2-((2-bromo-4-chlorobenzo[d]thiazol-6-yl)oxy)ethyl)carbamate can be compared with other similar compounds:
Similar Compounds: Compounds such as tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate and tert-Butyl (2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)ethyl)carbamate share structural similarities.
Uniqueness: The presence of the benzo[d]thiazole moiety and the specific substitution pattern make this compound unique in its chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H16BrClN2O3S |
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Molecular Weight |
407.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2-bromo-4-chloro-1,3-benzothiazol-6-yl)oxy]ethyl]carbamate |
InChI |
InChI=1S/C14H16BrClN2O3S/c1-14(2,3)21-13(19)17-4-5-20-8-6-9(16)11-10(7-8)22-12(15)18-11/h6-7H,4-5H2,1-3H3,(H,17,19) |
InChI Key |
YGZINOCCRUOLKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC2=C(C(=C1)Cl)N=C(S2)Br |
Origin of Product |
United States |
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